molecular formula C10H14ClNO2S B5297227 N-(2-chlorophenyl)butane-1-sulfonamide

N-(2-chlorophenyl)butane-1-sulfonamide

Cat. No.: B5297227
M. Wt: 247.74 g/mol
InChI Key: JPPWTQPLPUHVPZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)butane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with butylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzenesulfonyl chloride+butylamineThis compound+HCl\text{2-chlorobenzenesulfonyl chloride} + \text{butylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzenesulfonyl chloride+butylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, breaking down the sulfonamide bond.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

N-(2-chlorophenyl)butane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-chlorophenyl)butane-1-sulfonamide
  • N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
  • N-(2-chlorophenyl)butane-1-sulfonamide derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chlorine atom on the phenyl ring and the butane-1-sulfonamide moiety

Properties

IUPAC Name

N-(2-chlorophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPWTQPLPUHVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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